molecular formula C11H9BrN2O2 B2395740 Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate CAS No. 2089652-13-9

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

Cat. No.: B2395740
CAS No.: 2089652-13-9
M. Wt: 281.109
InChI Key: KLGMPPDBSSRDNL-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 2089652-13-9 . It has a molecular weight of 281.11 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, naphthyridines as a class have been studied for their reactivity . They have been involved in various reactions such as heat-assisted intramolecular cyclization .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 281.11 . The compound is typically stored in a dry room at normal temperature .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthyridines, including Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, present a wide range of biological activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potential applications in medicine, particularly in cancer and infectious diseases treatment, are areas of ongoing research .

Properties

IUPAC Name

ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMPPDBSSRDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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